molecular formula C22H37NO B14261706 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene CAS No. 138272-17-0

1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene

Cat. No.: B14261706
CAS No.: 138272-17-0
M. Wt: 331.5 g/mol
InChI Key: AJAGVMUUIBVVPX-UHFFFAOYSA-N
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Description

1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a nitroso group, four methyl groups, and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene typically involves the nitration of a suitable precursor, followed by reduction and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Nitrosobenzene: Shares the nitroso functional group but lacks the dodecyl chain and multiple methyl substitutions.

    1-Dodecyl-4-nitrosobenzene: Similar structure but with fewer methyl groups.

    2,3,5,6-Tetramethyl-4-nitrosobenzene: Lacks the dodecyl chain, making it less hydrophobic.

Uniqueness: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is unique due to its combination of a long hydrophobic dodecyl chain and multiple methyl groups, which influence its solubility, reactivity, and potential applications. The presence of the nitroso group adds to its versatility in chemical reactions and biological interactions.

Properties

CAS No.

138272-17-0

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

1-dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene

InChI

InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-14-15-16-21-17(2)19(4)22(23-24)20(5)18(21)3/h6-16H2,1-5H3

InChI Key

AJAGVMUUIBVVPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)N=O)C)C

Origin of Product

United States

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